![molecular formula C22H16FN3O4 B2798560 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921775-50-0](/img/no-structure.png)
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16FN3O4 and its molecular weight is 405.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Herbicidal Activity
Compounds derived from the pyrido[3,2-d]pyrimidine motif have been synthesized for their potential use as herbicides. One study describes the synthesis and herbicidal activity of Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrids as Protoporphyrinogen Oxidase Inhibitors. The study found several compounds with improved inhibitory activities against the target enzyme and promising herbicidal activities. One compound demonstrated broad-spectrum weed control comparable to commercial herbicides, indicating the potential applicability of this chemical framework in agriculture (Wang et al., 2017).
Urease Inhibition
Another study focused on the synthesis, characterization, and urease inhibition of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and its derivatives. The research aimed to identify compounds with potential urease inhibitory activities for applications in medical and agricultural fields. Two compounds showed significantly higher activity than the starting material, suggesting the potential of this chemical structure in designing new urease inhibitors (Rauf et al., 2010).
Synthesis Techniques and Novel Structures
Research on the synthesis of novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and related derivatives showcases an efficient synthetic pathway leading to a library of novel bis-functionalized pyrido-1,4-diazepines. These results open pathways to explore the biological and pharmacological applications of such novel compounds, demonstrating the versatility of the pyrido[3,2-d]pyrimidine framework in generating diverse and potentially bioactive molecules (El Bouakher et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(benzo[d][1,3]dioxol-5-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is then coupled with 3-fluorobenzyl bromide to form the second intermediate, 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. The final step involves the deprotection of the benzo[d][1,3]dioxol-5-ylmethyl group to yield the desired product.", "Starting Materials": [ "2-aminopyridine", "benzo[d][1,3]dioxole", "ethyl acetoacetate", "3-fluorobenzyl bromide", "sodium hydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione", "a. Dissolve 2-aminopyridine (1.0 g, 9.5 mmol) and benzo[d][1,3]dioxole (1.5 g, 9.5 mmol) in acetic acid (20 mL) and stir at room temperature for 30 min.", "b. Add ethyl acetoacetate (1.5 g, 11.4 mmol) and stir at 80°C for 4 h.", "c. Cool the reaction mixture to room temperature and pour it into water (50 mL).", "d. Extract the product with diethyl ether (3 x 50 mL) and dry the organic layer over anhydrous sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain the crude product.", "f. Purify the crude product by column chromatography to obtain 3-(benzo[d][1,3]dioxol-5-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione as a white solid (1.5 g, 70%).", "Step 2: Synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione", "a. Dissolve 3-(benzo[d][1,3]dioxol-5-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (0.5 g, 1.8 mmol) and sodium hydride (0.08 g, 3.4 mmol) in dry DMF (10 mL) under nitrogen atmosphere.", "b. Add 3-fluorobenzyl bromide (0.5 g, 2.7 mmol) dropwise and stir at 80°C for 4 h.", "c. Cool the reaction mixture to room temperature and pour it into water (50 mL).", "d. Extract the product with diethyl ether (3 x 50 mL) and dry the organic layer over anhydrous sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain the crude product.", "f. Purify the crude product by column chromatography to obtain 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione as a white solid (0.4 g, 50%).", "Step 3: Deprotection of the benzo[d][1,3]dioxol-5-ylmethyl group", "a. Dissolve 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (0.2 g, 0.6 mmol) in methanol (10 mL) and add hydrochloric acid (1 M, 1 mL).", "b. Stir the reaction mixture at room temperature for 2 h.", "c. Add sodium hydroxide (1 M, 1 mL) to the reaction mixture and stir for 30 min.", "d. Extract the product with diethyl ether (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain the final product, 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, as a white solid (0.1 g, 50%)." ] } | |
| 921775-50-0 | |
Fórmula molecular |
C22H16FN3O4 |
Peso molecular |
405.385 |
Nombre IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(3-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16FN3O4/c23-16-4-1-3-14(9-16)11-25-17-5-2-8-24-20(17)21(27)26(22(25)28)12-15-6-7-18-19(10-15)30-13-29-18/h1-10H,11-13H2 |
Clave InChI |
NBZOJAQZBCGVNT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=CC(=CC=C5)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



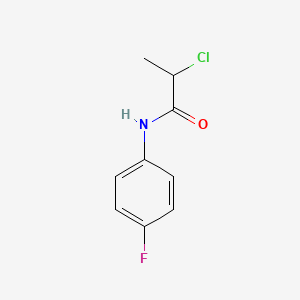
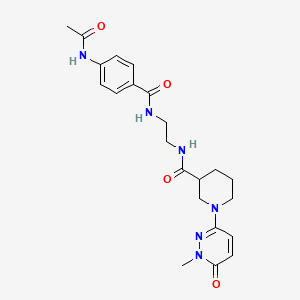
![2-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2798483.png)
![3-{3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2798484.png)
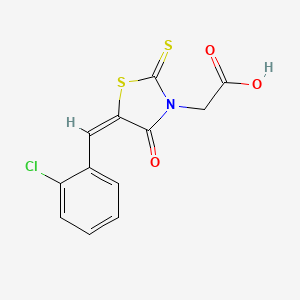
![(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride](/img/structure/B2798487.png)
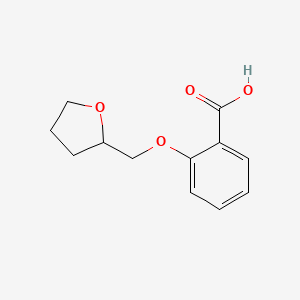

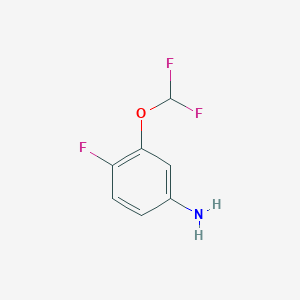



![2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline](/img/structure/B2798500.png)
